molecular formula C6H8O5-2 B1258481 (2R,3S)-2,3-Dimethylmalate

(2R,3S)-2,3-Dimethylmalate

Cat. No. B1258481
M. Wt: 160.12 g/mol
InChI Key: WTIIULQJLZEHGZ-AWFVSMACSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2,3-dimethylmalate(2-) is dicarboxylate anion of (2R,3S)-2,3-dimethylmalic acid. It is a conjugate base of a (2R,3S)-2,3-dimethylmalic acid.

Scientific Research Applications

Enzymatic Preparation and Absolute Configuration

(2R,3S)-2,3-Dimethylmalate plays a significant role in enzymatic processes. A method for its enzymatic preparation using propionate, pyruvate, and partially purified 2,3-dimethylmalate lyase from Clostridium barkeri was established. This process helped in obtaining a chemically and optically pure isomer of 2,3-dimethylmalic acid. Three-dimensional X-ray structure analysis confirmed its (2R,3S) configuration, highlighting its significance in stereochemistry related to certain alkaloids (Lill et al., 1980).

Stereochemical Course of Enzyme Reactions

Another study focused on the stereochemical course of reactions involving (2R,3S)-2,3-dimethylmalate lyase. The research demonstrated that the lyase reaction proceeds with inversion of configuration at C-3 of the substrate, becoming C-2 of propionate. This finding is crucial for understanding the enzymatic processes and metabolic pathways in which this compound is involved (Löhlein & Eggerer, 1982).

Involvement in Nicotinic Acid Metabolism

(2R,3S)-2,3-Dimethylmalate has been identified as an intermediate in the degradation of nicotinic acid by Clostridium barkeri. The isolation of different isomers of 2,3-dimethylmalic acid and their interaction with 2,3-dimethylmalate lyase contributed to understanding the pathway of nicotinic acid metabolism (Kollmann-Koch & Eggerer, 1984).

Role in Chemical Synthesis and Polymerization

The compound also finds applications in chemical synthesis and polymerization. For example, copolymerization of 2,3-dimethylmaleic anhydride with vinyl ethers yielded alternating copolymers, indicating its potential use in creating specialized polymeric materials (Floriańczyk et al., 1981).

Catalytic Mechanism in Enzymatic Reactions

Research into the catalytic mechanism of enzymes like 2,3-dimethylmalate lyase, a member of the isocitrate lyase superfamily, provided insights into the enzymatic cleavage of α-hydroxy acid substrates. Quantum mechanical/molecular mechanical methods applied to 2,3-dimethylmalate lyase suggested the roles of specific amino acids in the enzyme’s active site, deepening our understanding of enzymatic reaction mechanisms (Jongkon et al., 2015).

properties

Molecular Formula

C6H8O5-2

Molecular Weight

160.12 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-2,3-dimethylbutanedioate

InChI

InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/p-2/t3-,6-/m1/s1

InChI Key

WTIIULQJLZEHGZ-AWFVSMACSA-L

Isomeric SMILES

C[C@H](C(=O)[O-])[C@](C)(C(=O)[O-])O

Canonical SMILES

CC(C(=O)[O-])C(C)(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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